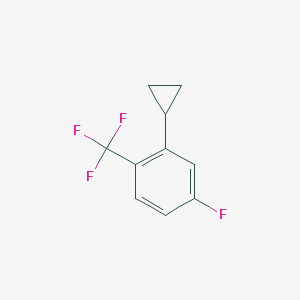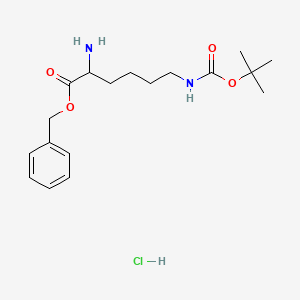
H-Lys(Boc)-OBzl HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(Boc)-OBzl HCl, also known as Nε-(tert-Butoxycarbonyl)-L-lysine benzyl ester hydrochloride, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) ester protects the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Boc)-OBzl HCl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected by converting it into a benzyl ester using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Boc)-OBzl HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid, while the benzyl ester can be removed via hydrogenation.
Substitution Reactions: The protected lysine can participate in substitution reactions where the Boc or Bzl groups are replaced with other protective groups or functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
Hydrogenation: Utilized for the removal of the benzyl ester group.
Dicyclohexylcarbodiimide (DCC): Employed in the coupling reactions to form the benzyl ester.
Major Products Formed
Lysine: The primary product after the removal of protective groups.
Benzyl Alcohol: Formed during the deprotection of the benzyl ester.
Scientific Research Applications
H-Lys(Boc)-OBzl HCl is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of H-Lys(Boc)-OBzl HCl primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Bzl) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Bzl ester is removed via hydrogenation, yielding the desired peptide product.
Comparison with Similar Compounds
Similar Compounds
H-Lys(Boc)-OMe HCl: A similar compound where the carboxyl group is protected as a methyl ester instead of a benzyl ester.
H-Lys(Boc)-OtBu HCl: Another derivative where the carboxyl group is protected as a tert-butyl ester.
Uniqueness
H-Lys(Boc)-OBzl HCl is unique due to its specific protective groups, which offer distinct advantages in peptide synthesis. The benzyl ester provides stability and can be selectively removed under mild conditions, making it suitable for the synthesis of complex peptides.
Properties
Molecular Formula |
C18H29ClN2O4 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
benzyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H |
InChI Key |
UIKRZZLJIDUJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


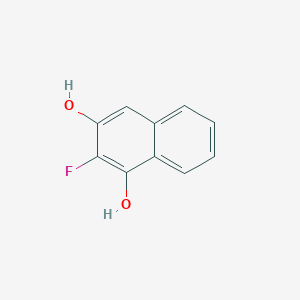
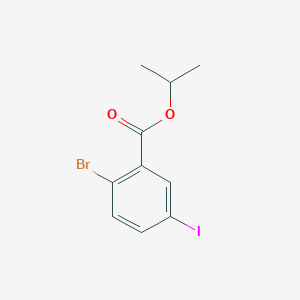
![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)
![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
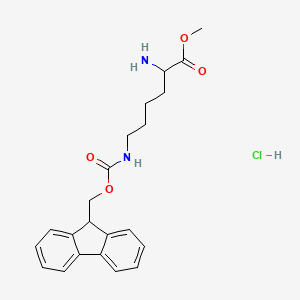
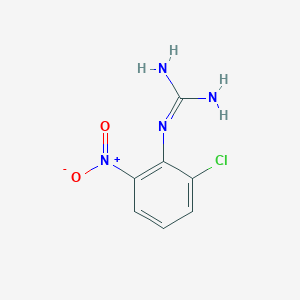
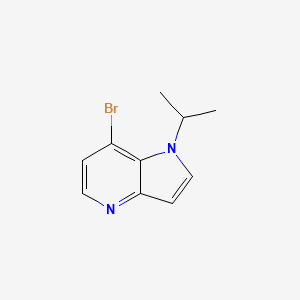
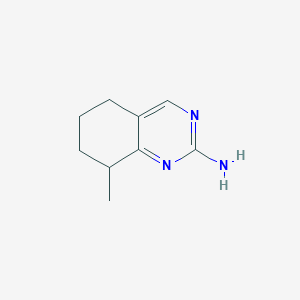
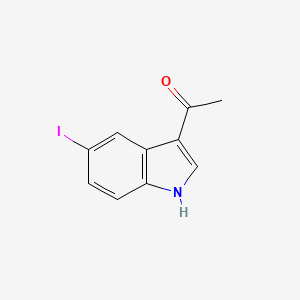
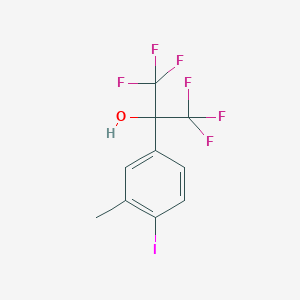
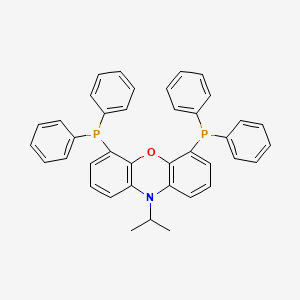
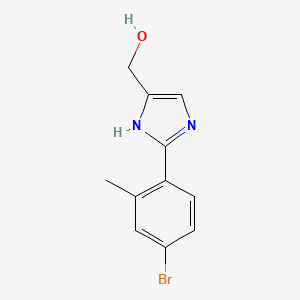
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
